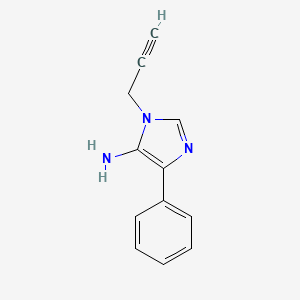

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Description

Properties

IUPAC Name |

5-phenyl-3-prop-2-ynylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h1,3-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYVZILXKPOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC(=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the copper-catalyzed cycloaddition reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl azides . This reaction typically requires the presence of a copper(I) catalyst and proceeds under mild conditions to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as enzymatic catalysis, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Line Testing : In vitro studies on the MCF-7 breast cancer cell line revealed an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation.

Case Study : A study on xenograft models showed that treatment with this compound led to a notable reduction in tumor size compared to control groups. This suggests its potential as a lead compound for developing new anticancer agents.

2. Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. Preliminary investigations suggest it may inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity is still being compiled.

Drug Design and Molecular Docking

3. Structure-Based Drug Design

The compound's structure allows it to interact favorably with various biological targets. Molecular docking studies have been conducted to explore its binding affinities with proteins implicated in diseases such as tuberculosis and cancer. These studies utilize computational tools to predict how the compound might interact at the molecular level with target proteins.

For example, ligand-based drug design approaches have yielded novel derivatives based on imidazole frameworks that are structurally similar to 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine .

Mechanism of Action

The mechanism of action of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole

- 6-bromo-4-phenyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-2-ium bromide

Uniqueness

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

- Molecular Formula: C12H11N3

- Molecular Weight: 211.26 g/mol

The compound features an imidazole ring substituted with a phenyl group and a prop-2-yn-1-yl group, which contributes to its unique chemical properties and potential biological activities.

Target of Action

Research indicates that compounds structurally similar to 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibit antimicrobial activity by targeting essential enzymes or proteins in microbial organisms. The compound likely interferes with critical biochemical pathways necessary for microbial growth and survival, such as:

- Inhibition of nucleic acid synthesis

- Disruption of cell wall integrity

Mode of Action

The proposed mode of action involves the inhibition of key biological processes through interaction with specific molecular targets. For instance, it may act on enzymes involved in metabolic pathways essential for microbial viability, leading to reduced growth rates or cell death.

Antimicrobial Activity

A summary of antimicrobial activity studies on 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is presented below:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound exhibits varying levels of effectiveness against different microbial strains, highlighting its potential as an antimicrobial agent.

Study on Antiviral Properties

In a study focusing on antiviral activity, derivatives of imidazole compounds were tested against human herpesvirus (HHV). The results showed that similar compounds could inhibit viral protease activity effectively, suggesting that 4-phenyl-1-(prop-2-yn-1-y)-1H-imidazol-5-amines might also possess antiviral properties. The IC50 values for related compounds ranged from 41–334 µM, indicating significant inhibitory potential against viral replication .

Research Applications

4-Pheynl -1-(prop -2 -yn -1 -yl)-1H-imidazol -5-amines are being explored in various fields:

Chemistry:

Used as a building block for synthesizing more complex heterocyclic compounds.

Biology:

Investigated for potential antimicrobial and antiviral properties.

Medicine:

Explored as therapeutic agents due to their ability to interact with various biological targets.

Industry:

Utilized in developing new materials with unique electronic and optical properties.

Q & A

Q. How can the synthesis of 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine be optimized for yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For imidazole derivatives, propargylation of the imidazole nitrogen (e.g., using propargyl bromide in DMF with K₂CO₃ as a base) is critical. Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of propargylating agent) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water mixtures) enhances purity. Evidence from analogous imidazole syntheses suggests that microwave-assisted methods reduce reaction times by 30–50% while maintaining yields >80% .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters. This confirms the propargyl group’s spatial orientation and phenyl ring planarity .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows diagnostic peaks: δ 8.2–8.5 ppm (imidazole C-H), δ 3.5–4.0 ppm (propargyl CH₂), and δ 7.2–7.6 ppm (phenyl protons). ¹³C NMR confirms sp² hybridization at C-2 and C-4 of the imidazole ring .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula .

Q. How can researchers address solubility challenges in in vitro assays?

- Methodological Answer : Solubility screening in DMSO (10–50 mM stock solutions) is standard. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins (5–10% w/v) or surfactants (e.g., Tween-80 at 0.1%). Sonication (30 min, 40 kHz) or heating (37°C) improves dispersion. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What strategies validate molecular docking predictions for this compound’s biological targets?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) optimized for imidazole interactions. Grid boxes should encompass the target’s active site (e.g., kinase ATP-binding pockets) .

- Experimental validation : Compare docking poses with X-ray co-crystal structures (if available). For novel targets, perform mutagenesis (e.g., alanine scanning) to confirm critical residue interactions. Fluorescence polarization assays quantify binding affinity (Kd) .

Q. How should researchers resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and compound concentrations (IC₅₀ values ± SEM).

- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.

- Data normalization : Apply Z-score transformation to account for inter-laboratory variability. Meta-analysis tools (e.g., RevMan) statistically reconcile discrepancies .

Q. What computational methods predict metabolic stability and potential toxicity?

- Methodological Answer :

- In silico ADMET : Use SwissADME or ADMET Predictor to estimate hepatic extraction ratio (EH) and CYP450 inhibition. Propargyl groups may undergo oxidative metabolism (predicted via FAME™ software).

- Reactive metabolite screening : Glutathione (GSH) trapping assays (LC-MS/MS) detect electrophilic intermediates. Ames test simulations (e.g., Derek Nexus) assess mutagenicity risk .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hr. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Light stability : Use ICH Q1B guidelines (1.2 million lux hours) with UV/Vis monitoring. Propargyl groups are prone to photoisomerization; amber vials mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.